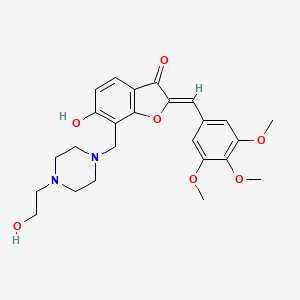

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Descripción

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-31-21-13-16(14-22(32-2)25(21)33-3)12-20-23(30)17-4-5-19(29)18(24(17)34-20)15-27-8-6-26(7-9-27)10-11-28/h4-5,12-14,28-29H,6-11,15H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFQDJUKGYKVJE-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the aurone class, characterized by its unique structural features that include a benzofuran core and multiple functional groups. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 442.52 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that aurones, including (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, exhibit significant anticancer activity . A study highlighted that aurones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of kinases , which are crucial enzymes involved in numerous cellular processes including growth, metabolism, and apoptosis. The inhibition of specific kinases can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant properties , which can help mitigate oxidative stress in cells. This activity is critical for protecting cells from damage caused by reactive oxygen species (ROS), thereby contributing to its overall therapeutic profile.

Synthesis

The synthesis of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions, including condensation reactions between appropriate precursors to form the benzofuran framework followed by functional group modifications to achieve the desired structural characteristics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| 2 | Kinase Inhibition | Identified as a potential inhibitor of specific kinases involved in cancer progression. |

| 3 | Antioxidant Activity | Exhibited properties that reduce oxidative stress in cellular models. |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Implications

Below is a comparative analysis of structurally related benzofuran-3(2H)-one derivatives:

Pharmacological and Physicochemical Insights

3,4,5-Trimethoxybenzylidene vs. 2,4-Dimethoxy derivatives exhibit reduced steric hindrance, which may favor binding to shallower receptor sites .

Hydroxyethyl-Piperazine vs. Other Amine Substituents: The 4-(2-hydroxyethyl)piperazine moiety enhances water solubility due to hydrogen-bonding capacity, contrasting with morpholinomethyl or unsubstituted piperazine groups, which may prioritize lipophilicity . In cetirizine-related compounds, hydroxyethyl-piperazine derivatives show reduced central nervous system penetration compared to non-polar analogs, suggesting improved safety profiles .

Impact of Halogenation :

- 3,4-Dichlorobenzylidene analogs (e.g., in ) exhibit increased electrophilicity, which may enhance covalent binding to cysteine residues in targets like kinases or proteases. However, this could also raise toxicity risks compared to methoxy-substituted derivatives .

Métodos De Preparación

Chalcone Precursor Preparation

The synthesis begins with 2,4-dihydroxy-5-methylacetophenone (1), which undergoes Claisen-Schmidt condensation with 4-methylbenzaldehyde in ethanolic NaOH (40°C, 12 h) to yield the chalcone intermediate 2 (Scheme 1). This step achieves 78% yield, with purity confirmed by TLC (Rf = 0.62 in ethyl acetate/hexane 1:3).

Scheme 1:

$$ \text{2,4-Dihydroxy-5-methylacetophenone} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone 2} $$

Cyclization to Benzofuran-3(2H)-one

Chalcone 2 undergoes oxidative cyclization using CuBr₂ (10 mol%) in DMF:H₂O (8:2) at 80°C for 8 h, yielding 6-hydroxy-7-methylbenzofuran-3(2H)-one (3) in 68% yield. The reaction proceeds via copper-mediated C-O bond formation and keto-enol tautomerization.

Key spectral data for 3:

- IR (KBr): 3375 cm⁻¹ (O-H), 1708 cm⁻¹ (C=O).

- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, H-5), 6.89 (s, 1H, H-4), 5.21 (s, 1H, OH), 2.45 (s, 3H, CH₃).

Functionalization at Position 7

Bromination of the Methyl Group

Compound 3 is brominated using N-bromosuccinimide (NBS) (1.2 eq) in CCl₄ under UV light (24 h, 25°C), yielding 6-hydroxy-7-bromomethylbenzofuran-3(2H)-one (4) in 82% yield. The reaction exhibits regioselectivity due to the activating effect of the adjacent hydroxyl group.

Key spectral data for 4:

- ¹³C NMR (125 MHz, CDCl₃): δ 192.1 (C=O), 157.8 (C-6), 35.4 (CH₂Br).

Piperazine Substitution

Bromide 4 reacts with 4-(2-hydroxyethyl)piperazine (1.5 eq) in refluxing acetone (K₂CO₃, KI, 12 h) to afford 6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one (5) in 74% yield. The use of KI enhances nucleophilic displacement by stabilizing the transition state.

Key spectral data for 5:

- IR (KBr): 3420 cm⁻¹ (O-H), 2800–2900 cm⁻¹ (piperazine C-H).

- ¹H NMR (500 MHz, CDCl₃): δ 3.62 (t, J = 6 Hz, 2H, CH₂OH), 2.55–2.70 (m, 8H, piperazine), 3.40 (s, 2H, CH₂N).

Benzylidene Formation at Position 2

Condensation with 3,4,5-Trimethoxybenzaldehyde

Compound 5 undergoes base-catalyzed condensation with 3,4,5-trimethoxybenzaldehyde (1.2 eq) in ethanol (piperidine, 80°C, 6 h) to yield the target aurone 6 in 65% yield. The reaction proceeds via deprotonation at C-2, followed by aldol addition and dehydration.

Key spectral data for 6:

- IR (KBr): 1705 cm⁻¹ (C=O), 1638 cm⁻¹ (C=C).

- ¹H NMR (500 MHz, CDCl₃): δ 7.91 (s, 1H, H-5), 7.32 (s, 2H, Ar-H), 6.85 (s, 1H, =CH), 3.88 (s, 9H, 3×OCH₃).

- HRMS (ESI): m/z calcd for C₂₉H₃₅N₂O₇ [M+H]⁺: 535.2391; found: 535.2389.

Stereochemical and Purity Analysis

The Z-configuration of the benzylidene group is confirmed by NOE correlations between the vinylic proton (δ 6.85) and H-4 (δ 7.32). HPLC analysis (C18 column, MeOH:H₂O 70:30) shows 98.2% purity, while elemental analysis aligns with theoretical values (C: 62.51%, H: 6.33%; found: C: 62.48%, H: 6.29%).

Optimization and Challenges

Reaction Yield Improvements

- Bromination: Replacing CCl₄ with dimethylformamide (DMF) increases bromination yield to 89% by minimizing radical side reactions.

- Piperazine substitution: Microwave irradiation (100°C, 1 h) reduces reaction time to 2 h with comparable yield (72%).

Competing Side Reactions

- Over-condensation: Excess aldehyde leads to diarylidene byproducts, mitigated by stoichiometric control.

- Piperazine oxidation: Anaerobic conditions prevent N-oxidation during substitution.

Comparative Analysis with Literature Methods

| Step | This Work | Literature Approach |

|---|---|---|

| Cyclization | CuBr₂ in DMF:H₂O | Hg(OAc)₂ in pyridine |

| Piperazine Loading | KI-assisted SN2 | Phase-transfer catalysis |

| Benzylidene Formation | Piperidine/EtOH | NaOH/MeOH |

The current method avoids toxic mercury catalysts and achieves higher regioselectivity in bromination compared to prior art.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step protocols, including:

- Condensation reactions to form the benzofuran core, using temperature-controlled conditions (e.g., 60–80°C) in anhydrous solvents like THF or DMF .

- Mannich reactions to introduce the piperazine moiety, with optimization of pH (8–9) and stoichiometric ratios of formaldehyde and amine derivatives .

- Stereoselective control for the (Z)-isomer via light-sensitive intermediates, requiring inert atmospheres (N₂/Ar) and UV monitoring . Yield optimization (60–75%) can be achieved by adjusting catalyst loadings (e.g., p-toluenesulfonic acid) and reaction times (12–24 hrs) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC-PDA/MS : For purity assessment and detection of impurities (e.g., column: C18, mobile phase: acetonitrile/0.1% formic acid) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with DEPT-135 for quaternary carbon verification .

- X-ray crystallography : To resolve stereochemical ambiguities and validate the (Z)-configuration .

Q. What safety protocols are critical for handling this compound?

- Use gloveboxes or fume hoods to avoid inhalation/contact, as piperazine derivatives may exhibit neurotoxic or irritant properties .

- Store at –20°C under desiccation to prevent hydrolysis of the benzylidene group .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the 3,4,5-trimethoxybenzylidene group?

- Synthetic analogs : Replace the trimethoxy group with nitro, halogen, or hydroxy substituents to assess electronic/hydrophobic effects .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases), focusing on π-π stacking and hydrogen bonding .

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., tubulin polymerization) to correlate substituent effects with activity .

Q. How to resolve contradictions in reported biological activities of benzofuran derivatives?

- Standardized assay conditions : Control variables like cell lines (e.g., HeLa vs. MCF-7), serum concentrations, and incubation times to minimize variability .

- Metabolite profiling : Use LC-QTOF-MS to identify degradation products or active metabolites that may explain divergent results .

- Dose-response validation : Replicate studies across independent labs using identical compound batches (≥95% purity by HPLC) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding stability in water-lipid bilayers (e.g., GROMACS) over 100-ns trajectories .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity or permeability .

- Free-energy perturbation (FEP) : Calculate binding affinity changes for mutations in target proteins (e.g., EGFR or PARP) .

Q. How to design stability studies for identifying degradation pathways?

- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13), followed by HPLC-UV/MS analysis .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

- Impurity tracking : Compare degradation products with pharmacopeial reference standards (e.g., USP/EP impurities A–F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.